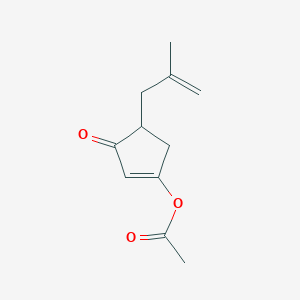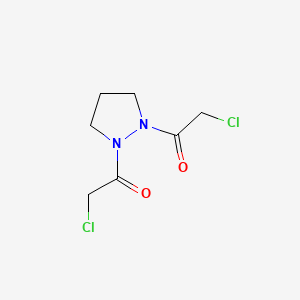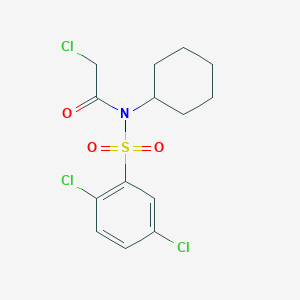![molecular formula C15H16O2 B14393713 1a-(4-Methylpent-4-en-1-yl)-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one CAS No. 89422-81-1](/img/structure/B14393713.png)
1a-(4-Methylpent-4-en-1-yl)-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1a-(4-Methylpent-4-en-1-yl)-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one is a complex organic compound with a unique structure that includes an indeno[1,2-b]oxiren-6-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1a-(4-Methylpent-4-en-1-yl)-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one typically involves multiple steps. One common method includes the following steps:
Formation of the Indeno[1,2-b]oxiren-6-one Core: This can be achieved through a series of cyclization reactions starting from simpler aromatic precursors.
Attachment of the 4-Methylpent-4-en-1-yl Group: This step often involves alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1a-(4-Methylpent-4-en-1-yl)-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with Palladium (Pd) catalyst
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation Products: Corresponding oxides and ketones
Reduction Products: Reduced derivatives with hydrogenated oxirane ring
Substitution Products: Various substituted oxirane derivatives
Scientific Research Applications
1a-(4-Methylpent-4-en-1-yl)-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1a-(4-Methylpent-4-en-1-yl)-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This compound can also interact with cellular pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
Oxiranecarboxaldehyde, 3-methyl-3-(4-methyl-3-pentenyl)-: Similar structure with an oxirane ring and a methylpent-4-en-1-yl group.
Bicyclo[3.1.1]heptane, 6-methyl-2-methylene-6-(4-methyl-3-pentenyl)-: Another compound with a similar alkyl group but different core structure.
Uniqueness
1a-(4-Methylpent-4-en-1-yl)-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one is unique due to its indeno[1,2-b]oxiren-6-one core, which imparts distinct chemical and biological properties
Properties
CAS No. |
89422-81-1 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1a-(4-methylpent-4-enyl)-6aH-indeno[1,2-b]oxiren-6-one |
InChI |
InChI=1S/C15H16O2/c1-10(2)6-5-9-15-12-8-4-3-7-11(12)13(16)14(15)17-15/h3-4,7-8,14H,1,5-6,9H2,2H3 |
InChI Key |
SPRIKJPTSISBAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCCC12C(O1)C(=O)C3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-5-methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one](/img/structure/B14393631.png)
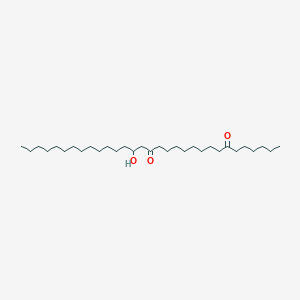
![10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL](/img/structure/B14393650.png)
![4-[(E)-3-benzyliminoprop-1-enyl]naphthalen-1-ol](/img/structure/B14393664.png)
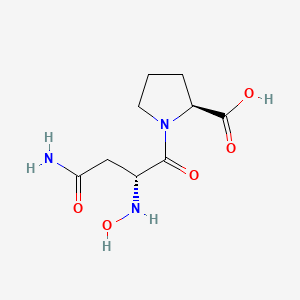
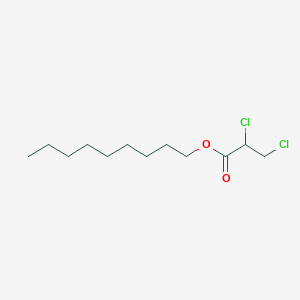
![5-Hydroxy-2',6'-dimethoxy-4'-methyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14393675.png)
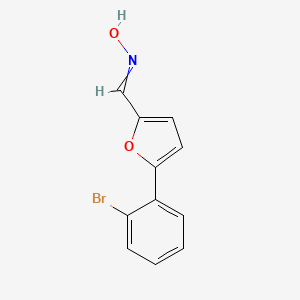

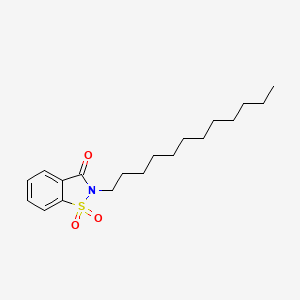
![(3S)-3-Amino-1-[phenyl(2H-tetrazol-5-yl)amino]azetidin-2-one](/img/structure/B14393689.png)
